molecular formula C11H12N2O B3100725 3-Methoxy-N-methylisoquinolin-8-amine CAS No. 1374651-75-8

3-Methoxy-N-methylisoquinolin-8-amine

Cat. No.: B3100725
CAS No.: 1374651-75-8
M. Wt: 188.23 g/mol
InChI Key: RBAPLWCALDMFHY-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylisoquinolin-8-amine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety, consisting of a benzene ring fused to a pyridine ring .

Preparation Methods

The synthesis of 3-Methoxy-N-methylisoquinolin-8-amine involves several steps. One common synthetic route includes the methylation of isoquinolin-8-amine followed by methoxylation at the 3-position. The reaction conditions typically involve the use of methylating agents such as methyl iodide and methoxylating agents like sodium methoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

3-Methoxy-N-methylisoquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride or potassium tert-butoxide can be used to introduce different substituents.

Scientific Research Applications

3-Methoxy-N-methylisoquinolin-8-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including its interaction with melatonin receptors.

    Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylisoquinolin-8-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist or antagonist at melatonin receptors, influencing various signaling pathways . The compound’s effects are mediated through its binding to these receptors, leading to changes in intracellular signaling cascades and physiological responses .

Comparison with Similar Compounds

3-Methoxy-N-methylisoquinolin-8-amine can be compared with other similar compounds, such as:

    Isoquinoline: A parent compound with a simpler structure, lacking the methoxy and methyl groups.

    3-Methoxyisoquinoline: Similar to this compound but without the N-methyl group.

    N-Methylisoquinoline: Lacks the methoxy group but has the N-methyl substitution.

The uniqueness of this compound lies in its specific substitution pattern, which confers distinct chemical and biological properties .

Properties

IUPAC Name

3-methoxy-N-methylisoquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-10-5-3-4-8-6-11(14-2)13-7-9(8)10/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAPLWCALDMFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC2=CC(=NC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279571
Record name 8-Isoquinolinamine, 3-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374651-75-8
Record name 8-Isoquinolinamine, 3-methoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374651-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Isoquinolinamine, 3-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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